Cas no 5339-05-9 (dimethyl2-(4-nitrophenyl)ethylamine)
dimethyl2-(4-nitrophenyl)ethylamine Chemical and Physical Properties
Names and Identifiers
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- Benzeneethanamine,N,N-dimethyl-4-nitro-
- 3-amino-4-nitrodimethylaminobenzene; N,N-dimethyl-2-(4-nitrophenyl)ethanamine; N,N-Dimethyl-4-nitrobutyramid; AKOS015965328; AKOS006290841; N,N-dimethyl-4-nitro-butanamide; N,N-dimethyl-4-nitro-m-phenylenediamine; CTK1G8787; N,N-dimethyl-4-nitrobutyramide; N1,N1-dimethyl-4-nitro-m-phenylenediamine; 3-amino-4-nitro-N,N-dimethylaniline; N,N-DIMETHYL-4-NITRO-BUTYRAMIDE; 5-(dimethylamino)-2-nitroaniline; 2-nitro-5-(dimethylamino)aniline; N1
- dimethyl2-(4-nitrophenyl)ethylamine
- N,N-Dimethyl-2-(4-nitrophenyl)ethan-1-amine
- NSC-3461
- QRJSXWJAUQIENU-UHFFFAOYSA-N
- EN300-205268
- N-(4-nitrophenylethyl)dimethylamine
- Benzeneethanamine, N,N-dimethyl-4-nitro-
- 5339-05-9
- n,n-dimethyl-2-(4-nitrophenyl)ethanamine
- N,N-DIMETHYL-P-NITROPHENETHYLAMINE
- dimethyl[2-(4-nitrophenyl)ethyl]amine
- dimethyl-[2-(4-nitro-phenyl)-ethyl]-amine
- DTXSID80968038
- NSC3461
- SCHEMBL777298
-
- MDL: MFCD28365122
- Inchi: 1S/C10H14N2O2/c1-11(2)8-7-9-3-5-10(6-4-9)12(13)14/h3-6H,7-8H2,1-2H3
- InChI Key: QRJSXWJAUQIENU-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1)CCN(C)C)=O
Computed Properties
- Exact Mass: 194.10562
- Monoisotopic Mass: 194.105528
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 49.1
Experimental Properties
- Density: 1.113
- Boiling Point: 301.8°C at 760 mmHg
- Flash Point: 136.3°C
- Refractive Index: 1.547
- PSA: 46.38
- LogP: 2.22210
dimethyl2-(4-nitrophenyl)ethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-205268-1g |
dimethyl[2-(4-nitrophenyl)ethyl]amine |
5339-05-9 | 1g |
$528.0 | 2023-09-16 | ||
| Enamine | EN300-205268-5g |
dimethyl[2-(4-nitrophenyl)ethyl]amine |
5339-05-9 | 5g |
$1530.0 | 2023-09-16 | ||
| Enamine | EN300-205268-10g |
dimethyl[2-(4-nitrophenyl)ethyl]amine |
5339-05-9 | 10g |
$2269.0 | 2023-09-16 | ||
| Enamine | EN300-205268-0.05g |
dimethyl[2-(4-nitrophenyl)ethyl]amine |
5339-05-9 | 0.05g |
$443.0 | 2023-09-16 | ||
| Enamine | EN300-205268-0.1g |
dimethyl[2-(4-nitrophenyl)ethyl]amine |
5339-05-9 | 0.1g |
$464.0 | 2023-09-16 | ||
| Enamine | EN300-205268-0.25g |
dimethyl[2-(4-nitrophenyl)ethyl]amine |
5339-05-9 | 0.25g |
$485.0 | 2023-09-16 | ||
| Enamine | EN300-205268-0.5g |
dimethyl[2-(4-nitrophenyl)ethyl]amine |
5339-05-9 | 0.5g |
$507.0 | 2023-09-16 | ||
| Enamine | EN300-205268-1.0g |
dimethyl[2-(4-nitrophenyl)ethyl]amine |
5339-05-9 | 1g |
$528.0 | 2023-06-08 | ||
| Enamine | EN300-205268-2.5g |
dimethyl[2-(4-nitrophenyl)ethyl]amine |
5339-05-9 | 2.5g |
$1034.0 | 2023-09-16 | ||
| Enamine | EN300-205268-5.0g |
dimethyl[2-(4-nitrophenyl)ethyl]amine |
5339-05-9 | 5g |
$1530.0 | 2023-06-08 |
dimethyl2-(4-nitrophenyl)ethylamine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on dimethyl2-(4-nitrophenyl)ethylamine
Dimethyl 2-(4-nitrophenyl)ethylamine: A Comprehensive Overview
Dimethyl 2-(4-nitrophenyl)ethylamine, also known by its CAS number 5339-05-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of ethylamine, where the nitrogen atom is substituted with two methyl groups and a phenyl ring bearing a nitro group at the para position. The structure of this compound can be represented as CH3CH(NMe2)PhNO2, where NMe2 denotes the dimethylamino group.
The dimethylamino group in this compound contributes to its unique chemical properties. Dimethyl amino groups are known for their ability to act as nucleophiles in various reactions, making this compound a valuable intermediate in organic synthesis. The presence of the nitro group at the para position on the phenyl ring introduces additional functionality, such as electron-withdrawing effects, which can influence the reactivity of the molecule in different chemical environments.
Recent studies have highlighted the potential of dimethyl 2-(4-nitrophenyl)ethylamine in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with potential applications in cancer therapy. The nitro group on the phenyl ring has been shown to enhance the bioavailability and selectivity of certain drug candidates, making this compound an attractive starting material for medicinal chemists.
In terms of synthesis, dimethyl 2-(4-nitrophenyl)ethylamine can be prepared through several routes. One common method involves the alkylation of dimethylaniline with an appropriate alkyl halide followed by nitration at the para position. This approach ensures high yields and good purity, making it suitable for large-scale production. Another method involves the direct coupling of dimethylaniline with a nitro-substituted benzene derivative using palladium-catalyzed cross-coupling reactions, which has gained popularity due to its efficiency and versatility.
The physical properties of dimethyl 2-(4-nitrophenyl)ethylamine are well-documented. It is typically a crystalline solid with a melting point around 150°C and a boiling point above 300°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various organic reactions that require controlled solubility profiles.
Dimethyl 2-(4-nitrophenyl)ethylamine has found applications in diverse areas beyond drug discovery. It serves as an important building block in the synthesis of agrochemicals, where its ability to act as a nucleophile or electrophile depending on reaction conditions is highly valued. Additionally, this compound has been explored for its potential in materials science, particularly in the development of novel polymers and coatings with tailored electronic properties.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of dimethyl 2-(4-nitrophenyl)ethylamine. Quantum mechanical calculations have revealed that the dimethylamino group significantly alters the electron density distribution across the molecule, enhancing its nucleophilic character while maintaining stability due to steric hindrance from the methyl groups.
In conclusion, dimethyl 2-(4-nitrophenyl)ethylamine (CAS No. 5339-05-9) is a versatile compound with a wide range of applications in organic synthesis, pharmacology, and materials science. Its unique combination of functional groups and favorable physical properties makes it an invaluable tool for researchers across various disciplines. As ongoing research continues to uncover new potential uses for this compound, its role in advancing scientific knowledge and technological innovation is likely to grow further.
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